3-(4-Chlorophenyl)-1-{[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methyl}imidazo[1,5-a]pyridine
説明
This compound features two imidazo[1,5-a]pyridine cores, each substituted with a 4-chlorophenyl group at the 3-position, connected via a methylene bridge at the 1-position of each heterocycle. The synthesis of related imidazo[1,5-a]pyridine derivatives involves aroylation of 2-pyridylmethylamine followed by cyclization with phosphorus oxychloride (POCl₃) . The chlorophenyl substituents enhance electron-withdrawing effects and lipophilicity, as evidenced by its calculated LogP of 3.81 and polar surface area (PSA) of 43.32 Ų .
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methyl]imidazo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl2N4/c28-20-11-7-18(8-12-20)26-30-22(24-5-1-3-15-32(24)26)17-23-25-6-2-4-16-33(25)27(31-23)19-9-13-21(29)14-10-19/h1-16H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYGZUHAHUNOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=C(C=C3)Cl)CC4=C5C=CC=CN5C(=N4)C6=CC=C(C=C6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-Chlorophenyl)-1-{[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methyl}imidazo[1,5-a]pyridine is a complex organic molecule that belongs to the class of imidazo[1,5-a]pyridine derivatives. This class has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₄H₉ClN₂
- Molecular Weight : 256.69 g/mol
- CAS Number : 446269-62-1
- Structural Features : The compound features two chlorophenyl groups and an imidazo[1,5-a]pyridine core, which are critical for its biological activity.
Biological Activity Overview
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a range of biological activities including:
- Anticancer Properties : Many studies have reported the potential of these compounds to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains.
- Enzyme Inhibition : These compounds often act as inhibitors for specific enzymes involved in disease pathways.
Anticancer Activity
A significant body of research has focused on the anticancer potential of imidazo[1,5-a]pyridine derivatives. For instance, one study highlighted the ability of similar compounds to inhibit the proliferation of cancer cell lines with IC₅₀ values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis . The mechanism often involves targeting specific pathways such as apoptosis or cell cycle regulation.
Case Study: Anticancer Mechanisms
A recent study investigated the effects of related imidazo compounds on cancer cell lines. The results indicated that these compounds could:
- Induce cell cycle arrest at the G2/M phase.
- Trigger apoptosis through mitochondrial pathways.
| Compound | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 3.73 | Apoptosis induction |
| Compound B | 40.32 | Cell cycle arrest |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar imidazo derivatives have demonstrated effectiveness against various pathogens. Further studies are needed to elucidate the specific mechanisms by which these compounds exert their antimicrobial effects.
Enzyme Inhibition Studies
Research has indicated that imidazo[1,5-a]pyridine derivatives can act as enzyme inhibitors. The interactions typically involve binding to active sites of enzymes, thereby inhibiting their function. This property is particularly relevant in drug design for conditions such as cancer and bacterial infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles with low toxicity levels in vitro . However, detailed toxicological assessments are necessary to ensure safety for clinical applications.
類似化合物との比較
Structural and Electronic Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects: Alkyl groups (e.g., 7b) increase lipophilicity, while aryl groups like chlorophenyl or trifluoromethylphenyl enhance electron withdrawal.
- Ring Fusion Differences : The imidazo[1,5-a]pyridine core (target compound) allows greater conjugation compared to imidazo[4,5-b]pyridine derivatives (e.g., 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine), which may reduce stability .
Physicochemical Properties
- Melting Points : Symmetrical bis-heterocycles (e.g., target compound) often exhibit higher melting points due to crystallinity. For example, benzimidazole derivatives with methoxy or trifluoromethyl groups (5a–5s) melt between 176–226°C . The target compound’s melting point is unreported but expected to exceed 200°C.
- Lipophilicity : The target compound’s LogP (3.81) is higher than 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine (LogP 3.28), suggesting better membrane permeability .
準備方法
Ritter-Type Reaction with Bi(OTf)₃ Catalysis
A Ritter-type reaction utilizing bismuth triflate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) enables the synthesis of imidazo[1,5-a]pyridines from phenyl(pyridin-2-yl)methanol derivatives. For the target monomer, (4-chlorophenyl)(pyridin-2-yl)methanol is reacted with acetonitrile in dichloroethane (DCE) at 150°C under catalytic conditions. This method achieves cyclization via intermediate formation of a nitrilium ion, followed by intramolecular nucleophilic attack (Table 1).
Table 1: Optimization of Ritter-Type Reaction for 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine Synthesis
| Entry | Catalyst (mol%) | Acid (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Bi(OTf)₃ (5) | p-TsOH (7.5) | DCE | 150 | 78 |
| 2 | None | p-TsOH (7.5) | DCE | 150 | <5 |
| 3 | Bi(OTf)₃ (5) | None | DCE | 150 | 12 |
The optimal conditions (Entry 1) highlight the necessity of Bi(OTf)₃ for Lewis acid catalysis and p-TsOH for protonation, achieving a 78% yield.
Triphosgene-Mediated Cyclization
An alternative route involves cyclization of (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine derivatives using triphosgene. While originally developed for trifluoromethyl-substituted analogs, this method can be adapted for 4-chlorophenyl substitution by modifying the starting amine. Reaction with triphosgene in dichloromethane generates the imidazo[1,5-a]pyridine core via carbamate intermediate formation, followed by thermal cyclization (Scheme 1).
Scheme 1:
-
Triphosgene, CH₂Cl₂, 0°C → RT
-
Thermal cyclization at 80°C
Methylene Bridging via C–H Functionalization
Formaldehyde-Mediated Coupling
The methylene bridge is introduced via a metal-free C–H functionalization strategy using formaldehyde as both solvent and methylene source. Reacting two equivalents of 3-(4-chlorophenyl)imidazo[1,5-a]pyridine in 37% aqueous formaldehyde at room temperature for 24 hours yields the bis-product through electrophilic aromatic substitution (Table 2).
Table 2: Optimization of Methylene Bridging Reaction
| Entry | Aldehyde Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HCHO (37%) | H₂O | 25 | 24 | 82 |
| 2 | HCHO (37%) | THF | 25 | 24 | 45 |
| 3 | DMF | HCHO | 25 | 24 | <10 |
The aqueous formaldehyde system (Entry 1) provides superior yields (82%) due to enhanced electrophilicity of the formaldehyde in protic media.
Mechanistic Insights
The reaction proceeds via generation of a hydroxymethyl intermediate, which undergoes dehydration to form a reactive methylene carbocation. Electrophilic attack at the C1 position of each imidazo[1,5-a]pyridine core followed by deprotonation yields the bridged product (Figure 1).
Figure 1: Proposed mechanism for methylene bridging via formaldehyde-mediated C–H functionalization.
Alternative Methodologies and Comparative Analysis
Thiophosgene-Based Cyclization
Thiophosgene offers an alternative cyclization agent for imidazo[1,5-a]pyridine synthesis . While less commonly employed for chlorophenyl-substituted derivatives, this method demonstrates utility in generating thiol-functionalized intermediates, which could be further alkylated to introduce the methylene bridge.
Q & A
Basic: What are standard synthetic protocols for preparing imidazo[1,5-a]pyridine derivatives with 4-chlorophenyl substituents?
Answer:
A common approach involves N-alkylation or benzylation of preformed imidazo[1,5-a]pyridine scaffolds. For example, 1-benzhydryl-3-(4-chlorophenyl)imidazo[1,5-a]pyridine was synthesized via a two-step protocol: (1) condensation of 2-aminopyridine derivatives with 4-chlorobenzaldehyde, followed by (2) alkylation using benzhydryl bromide in acetonitrile with K₂CO₃ as a base, yielding 92% product . Characterization typically includes ¹H/¹³C NMR (e.g., δ 8.15–8.10 ppm for aromatic protons) and HRMS (e.g., [M+H]⁺ at m/z 395.0768) to confirm purity .
Advanced: How can conflicting NMR spectral data for structurally similar imidazo[1,5-a]pyridines be resolved?
Answer:
Contradictions often arise from substituent electronic effects or solvent interactions. For example, 3-(pyridin-3-yl)imidazo[1,5-a]pyridine derivatives show upfield shifts in ¹³C NMR (δ 113–158 ppm) due to electron-withdrawing groups . To resolve discrepancies:
- Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts.
- Validate via X-ray crystallography or 2D NMR (e.g., HSQC) for unambiguous assignments .
- Cross-reference HRMS data (e.g., [M+H]⁺ within ±0.001 Da) to confirm molecular integrity .
Advanced: What experimental strategies optimize yields in multi-step syntheses of imidazo[1,5-a]pyridine derivatives?
Answer:
Key factors include:
- Reagent stoichiometry: Use 1.1–1.2 equivalents of phosphoryl trichloride (POCl₃) for Vilsmeier-Haack formylation to minimize side reactions .
- Temperature control: Maintain 60–80°C during cyclization to prevent isomerization (e.g., Dimroth rearrangement in triazolopyridines) .
- Catalyst selection: CBr₄-mediated [4+1] dehydrocyclization achieves >80% yield for functionalized imidazo[1,5-a]heterocycles under mild conditions .
Basic: What spectroscopic techniques are essential for characterizing imidazo[1,5-a]pyridine derivatives?
Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., 4-chlorophenyl protons at δ 7.46–7.72 ppm ).
- HRMS: Confirm molecular formula (e.g., [M+H]⁺ for C₁₉H₁₅N₃O: calc. 302.1293, found 302.1288 ).
- IR spectroscopy: Detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in carboxylate derivatives ).
Advanced: How can thermodynamic parameters inform the design of enzyme inhibition assays for these compounds?
Answer:
Thermodynamic studies (e.g., ΔG, ΔH, ΔS) using temperature-variant enzyme kinetics (e.g., papain inhibition at 32°C, 37°C, 42°C) reveal binding mechanisms. For 1-pyridylimidazo[1,5-a]pyridine derivatives:
- Pre-incubate enzyme (0.05 mM papain) with inhibitor (0.2 mM) for 30 min.
- Measure residual activity via chromogenic substrates (e.g., Bz-DL-Arg-pNA hydrolysis at 410 nm).
- Calculate activation energy (Eₐ) using Arrhenius plots to differentiate competitive vs. non-competitive inhibition .
Advanced: What computational tools support structure-activity relationship (SAR) studies of imidazo[1,5-a]pyridines?
Answer:
- Docking simulations: Use AutoDock Vina to predict binding poses in target proteins (e.g., µ-opioid receptor ).
- Pharmacophore modeling: Identify critical substituents (e.g., 4-chlorophenyl enhances hydrophobic interactions ).
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Basic: How are electron-withdrawing groups (EWGs) introduced into the imidazo[1,5-a]pyridine scaffold?
Answer:
- Direct substitution: React 2-hydrazinylpyridines with EWGs (e.g., nitro, trifluoromethyl) under acidic conditions .
- Post-functionalization: Use Suzuki-Miyaura coupling to attach 4-chlorophenyl boronic acids to brominated intermediates .
Advanced: How do reaction conditions influence regioselectivity in imidazo[1,5-a]pyridine isomer formation?
Answer:
- Temperature: Heating at 60°C favors [1,2,4]triazolo[4,3-a]pyridine (10), while boiling induces Dimroth rearrangement to [1,2,4]triazolo[1,5-a]pyridine (12) .
- Solvent polarity: Acetonitrile promotes alkylation at N1, whereas DMF stabilizes carbocation intermediates for C3 substitution .
Advanced: What strategies mitigate toxicity risks during in vitro testing of imidazo[1,5-a]pyridines?
Answer:
- Cytotoxicity screening: Use MTT assays on HEK-293 cells at 10–100 µM concentrations.
- Metabolic stability: Incubate compounds with liver microsomes (e.g., human CYP3A4) to assess clearance rates .
- Environmental safety: Follow OECD guidelines (e.g., Test No. 201) for aquatic toxicity profiling .
Basic: What are common pitfalls in chromatographic purification of imidazo[1,5-a]pyridines?
Answer:
- Silica gel reactivity: Avoid basic conditions to prevent decomposition; use neutral alumina for polar derivatives .
- Solvent selection: Employ ethyl acetate/petroleum ether (1:1) for slow crystallization of hydrophobic compounds .
- Isomer separation: Utilize preparative HPLC with C18 columns and 0.1% TFA in mobile phase for baseline resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
